Tetracyclic bis-quinolizidine alkaloids found in the family LEGUMINOSAE, mainly in the genus SOPHORA.
Sophoridine
CAS No.: 6882-68-4
Cat. No.: VC21340521
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6882-68-4 |
---|---|
Molecular Formula | C15H24N2O |
Molecular Weight | 248.36 g/mol |
IUPAC Name | (1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
Standard InChI | InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m1/s1 |
Standard InChI Key | ZSBXGIUJOOQZMP-BHPKHCPMSA-N |
Isomeric SMILES | C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1 |
SMILES | C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |
Canonical SMILES | C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |
Chemical Properties and Structure
Basic Chemical Information
Sophoridine, also known as allomatrine or (5-β)-matridin-15-one, is a tetracyclic quinolizidine alkaloid with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.36 g/mol (CAS No. 6882-68-4) . Its basic structure consists of two dipiperidine rings containing two trivalent nitrogen atoms, forming a unique tetracyclic scaffold . The IUPAC name for sophoridine is (1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one .
Physical and Chemical Properties
Sophoridine exists as a white or light-yellow crystalline alkaloid monomer that is soluble in various solvents including water, methanol, ethanol, and carbon tetrachloride . The compound possesses the following physicochemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₄N₂O |
Molecular Weight | 248.36 g/mol |
Exact Mass | 248.188863393 g/mol |
Topological Polar Surface Area (TPSA) | 23.60 Ų |
XlogP | 1.60 |
Atomic LogP (AlogP) | 1.87 |
H-Bond Acceptor | 2 |
H-Bond Donor | 0 |
Rotatable Bonds | 0 |
Table 1: Physicochemical properties of sophoridine
Related Structures and Derivatives
Sophoridine has several structurally similar derivatives, including sophocarpine, sophoramine, matrine, and oxymatrine . It can be chemically converted to oxysophoridine through oxidation of its 1-nitrogen with oxygen in the presence of hydrogen peroxide . Structure-activity relationship studies have shown that modifications to the basic structure can enhance pharmacological activities, particularly anti-cancer effects .
Natural Sources and Traditional Applications
Botanical Sources
Sophoridine is primarily isolated from plants belonging to the Leguminosae family, particularly species of the genus Sophora . Radian Sophorae flavescentis is a significant source of sophoridine and has been used in traditional Chinese medicine for treating various ailments .
Traditional Medicinal Applications
In traditional Chinese medicine, sophoridine-containing plants have been employed for centuries to treat various conditions including cancer, inflammation, and infectious diseases . The alkaloid has gained increased attention in modern pharmacology due to its favorable safety profile compared to some conventional treatments .
Pharmacological Activities
Colorectal Cancer
Sophoridine demonstrates significant inhibitory effects against colorectal cancer through multiple mechanisms. Studies have shown that sophoridine inhibits SW480 colorectal cancer cell growth with an IC₅₀ value of 3.14 mM in a time- and dose-dependent manner . The compound exerts its anti-colorectal cancer effects primarily by:
-
Activating the mitochondrial apoptosis pathway
-
Inducing the activation of apoptosis-related proteins including caspase-3, caspase-7, and caspase-9
In vivo studies using xenograft tumor models established via subcutaneous injection of SW480 cells into the armpits of nude mice showed that sophoridine (15 and 25 mg/kg) significantly inhibited tumor growth as measured by tumor weight and volume . Pathological and ultrastructural examinations of xenograft tumor cells from the sophoridine treatment group revealed apoptotic changes, further confirming sophoridine's apoptosis-inducing effects .
Recent molecular investigations have identified MAPKAPK2 (mitogen-activated protein kinase-activated protein kinase 2) as a key target of sophoridine in colorectal cancer . The compound selectively inactivates phospho-MAPKAPK2 (Thr222) by directly binding to the ATP site of MAPKAPK2, as confirmed by molecular docking studies, cellular thermal shift assays, and drug affinity responsive targets stability assays .
Lung Cancer
Lung cancer represents one of the most prevalent and lethal malignancies worldwide, with non-small cell lung cancer accounting for approximately 80% of all cases . Sophoridine has shown promising anti-lung cancer activities through several mechanisms:
In A549 lung cancer cells, sophoridine treatment (20 and 40 μM) resulted in:
-
Increased intracellular reactive oxygen species (ROS) levels
-
Enhanced apoptosis rates
-
Cell cycle arrest in the G2/M phase
-
Upregulation of pro-apoptotic proteins caspase-3/8
-
Downregulation of anti-apoptotic proteins survivin and Bcl-2
-
Decreased expression of cell cycle-related protein CDK-2, adhesion molecule CD44, and matrix metalloproteinases MMP-2/9
In vivo studies using a Lewis mouse model demonstrated that sophoridine (15 and 25 mg/kg) effectively inhibited tumor growth of non-small cell lung cancer by activating the MAPKs signaling pathway and increasing the expression of pro-inflammatory cytokines and the M1 surface marker CD86 .
Additional research has revealed that sophoridine inhibits lung cancer cell proliferation and enhances the effects of cisplatin against lung cancer cells, potentially through the activation of the Hippo and p53 signaling pathways . Oral administration of sophoridine (16.9 mg/kg) for 4 weeks increased the expression of p53, MDM2, LATS-1, and LATS-2 proteins while significantly decreasing the expression of YAP and CTGF in mice, thereby inhibiting the proliferation, invasion, and migration of lung cancer cells .
Hepatocellular Carcinoma
Sophoridine has demonstrated effectiveness against hepatocellular carcinoma (HCC), particularly in addressing treatment resistance. Recent research has shown that sophoridine can enhance lenvatinib-resistant hepatocellular carcinoma (LR HCC) sensitivity to lenvatinib through a molecular mechanism involving:
-
Drastic suppression of ETS-1 expression
-
Reduction of VEGFR2 levels
-
Inhibition of the downstream RAS/MEK/ERK axis in LR HCC cells
In vivo studies using a HepG2-LR cell subcutaneous tumor model in BALB/c nude mice confirmed that sophoridine sensitized LR HCC to lenvatinib through mechanisms closely associated with the inhibition of tumor cell proliferation and angiogenesis . These findings suggest that combining sophoridine with lenvatinib could represent a novel therapeutic strategy for HCC treatment, particularly for patients who develop resistance to conventional therapies .
Breast Cancer
Sophoridine derivatives have shown promising activity against breast cancer cell lines. One derivative, identified as compound 2, displays potential anti-proliferative activity in both wild-type MCF-7 and adriamycin (AMD)-resistant MCF-7 (MCF-7/AMD) breast carcinoma cell lines, with an IC₅₀ value of 3.1 μM . The mechanism of action is associated with the arrest of the cell cycle at the G₀/G₁ phase, consistent with the effects of parent sophoridine .
Pharmacokinetic studies of this derivative showed favorable properties, including:
-
Rapid absorption at a Tmax of 4.6 h
-
Favorable half-life of 12 h
-
Mean residence time (MRT) of 5.4 h when administered orally at a dose of 25 mg/kg
Anti-inflammatory Effects
Sophoridine exhibits significant anti-inflammatory activities, contributing to its therapeutic potential for various inflammatory conditions . While the specific molecular mechanisms require further investigation, its anti-inflammatory effects likely contribute to its efficacy in treating conditions such as acute lung injury and other inflammatory disorders .
Cardiovascular Protective Effects
Sophoridine demonstrates notable cardiovascular protective effects, making it a potential therapeutic agent for various cardiovascular conditions, including:
The cardioprotective effects of sophoridine are primarily mediated through the suppression of related inflammatory factors and inhibition of cell apoptosis in cardiac tissue . These properties position sophoridine as a promising candidate for the development of novel cardiovascular therapeutics.
Anti-viral Effects
Sophoridine has shown anti-viral activities against several viruses, including:
The specific mechanisms underlying these anti-viral effects require further investigation but highlight sophoridine's potential as a broad-spectrum anti-viral agent.
Other Therapeutic Applications
Beyond its primary pharmacological activities, sophoridine has demonstrated potential therapeutic applications for:
These diverse therapeutic applications underscore sophoridine's versatility as a potential therapeutic agent for various medical conditions.
Molecular Mechanisms of Action
Cell Cycle Regulation
Sophoridine exerts significant effects on the cell cycle, primarily inducing cell cycle arrest at various phases depending on the cell type. The compound has been shown to:
-
Downregulate Cyclin D1 protein expression, inducing cell cycle arrest in the G0/G1 phase
-
Inhibit the PTEN/AKT signaling pathway in the G1/S phase
-
Inhibit the ERK/JNK signaling pathway
-
Inhibit the ESRRG/β-catenin signaling pathway and downregulate CDK2 protein expression
These cell cycle regulatory effects contribute significantly to sophoridine's anti-proliferative activities in various cancer cell types.
Apoptosis Induction
Sophoridine induces apoptosis in cancer cells through multiple pathways, including:
-
Activation of the mitochondrial apoptosis pathway
-
Upregulation of pro-apoptotic proteins (caspase-3, caspase-7, caspase-8, caspase-9)
-
Downregulation of anti-apoptotic proteins (survivin, Bcl-2)
These pro-apoptotic effects have been observed in various cancer cell lines, including colorectal, lung, and hepatocellular carcinoma cells.
Signaling Pathway Modulation
Sophoridine modulates various signaling pathways critical for cancer cell proliferation, survival, and metastasis:
-
MAPKAPK2 signaling pathway in colorectal cancer
-
Hippo and p53 signaling pathways in lung cancer
-
MAPKs signaling pathway in non-small cell lung cancer
This multi-pathway modulatory effect likely contributes to sophoridine's broad-spectrum anti-cancer activities and potential for overcoming treatment resistance.
ADMET Parameter | Value | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 98.70% |
Caco-2 Permeability | Positive | 82.66% |
Blood-Brain Barrier Penetration | Positive | 97.50% |
Human Oral Bioavailability | Positive | 70.00% |
Subcellular Localization | Mitochondria | 66.16% |
P-glycoprotein Inhibition | Negative | 94.02% |
P-glycoprotein Substrate | Negative | 79.68% |
CYP3A4 Inhibition | Negative | 95.59% |
CYP2C9 Inhibition | Negative | 90.73% |
Table 2: ADMET properties of sophoridine via admetSAR 2
These properties suggest favorable pharmacokinetic characteristics that may facilitate the clinical development of sophoridine-based therapeutics.
Structure-Activity Relationships and Derivatives
Natural and Modified Derivatives
Sophoridine has several structurally related natural derivatives, including:
Chemical modifications of sophoridine have led to the development of compounds with enhanced pharmacological activities.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies have provided valuable insights into the pharmacophore elements of sophoridine that are crucial for its biological activities:
-
A sophoridinic acid with a 3-ring structure scaffold appears more promising than sophoridine with a 4-ring scaffold
-
The R-configuration at the 5-position is crucial for activity
-
Introduction of a chlorobenzyl group to the 12-nitrogen atom of sophoridinol significantly enhances activity
One notable derivative, compound 3, synthesized by introducing a benzyl chloride group to nitrogen atoms, demonstrated more potent anti-proliferative properties against various cancer cell lines (HepG2, HCT116, H1299, U87, MCF-7, and KB) with IC₅₀ values ranging from 0.011 to 0.041 mM, significantly lower than that of the parent sophoridine (>0.08 mM) . The mechanism of action involves inhibiting the activity of DNA topoisomerase I, followed by G₀/G₁ phase arrest .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume